molecular formula C16H15NO5S B11503784 Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone

Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone

Cat. No.: B11503784
M. Wt: 333.4 g/mol
InChI Key: JWJIVLFBEIFUEG-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone is a complex organic compound that features a benzodioxole ring fused with a thienyl and dioxazinan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone typically involves multi-step organic reactions. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl and dioxazinan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone exerts its effects involves interactions with cellular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone is unique due to its combination of benzodioxole, thienyl, and dioxazinan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-methyl-6-thiophen-2-yl-1,5,2-dioxazinan-2-yl)methanone

InChI

InChI=1S/C16H15NO5S/c1-10-8-17(22-16(21-10)14-3-2-6-23-14)15(18)11-4-5-12-13(7-11)20-9-19-12/h2-7,10,16H,8-9H2,1H3

InChI Key

JWJIVLFBEIFUEG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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